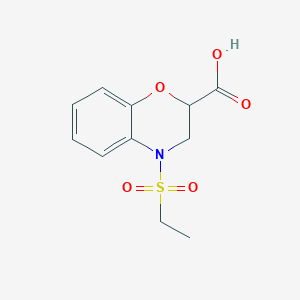
4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is an organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in polymer chemistry, pharmaceuticals, and materials science due to their unique structural properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as an o-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents like ethylsulfonyl chloride in the presence of a base such as pyridine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure or via Grignard reactions followed by oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. Key steps would include:
Automated Cyclization: Using automated reactors to control the cyclization process precisely.
Efficient Sulfonation: Employing continuous flow sulfonation to introduce the ethylsulfonyl group efficiently.
Scalable Carboxylation: Utilizing scalable carboxylation techniques to introduce the carboxylic acid group.
化学反应分析
Types of Reactions
4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting the carboxylic acid group to an alcohol.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfonic acids or other oxidized derivatives.
Reduction: Could produce alcohols or other reduced forms.
Substitution: Results in the replacement of the ethylsulfonyl group with the nucleophile.
科学研究应用
4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism by which 4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It could modulate biochemical pathways related to cell growth, apoptosis, or signal transduction.
相似化合物的比较
Similar Compounds
4-(Methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
This detailed overview provides a comprehensive understanding of 4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
4-ethylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-2-18(15,16)12-7-10(11(13)14)17-9-6-4-3-5-8(9)12/h3-6,10H,2,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUARFQEKVJAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
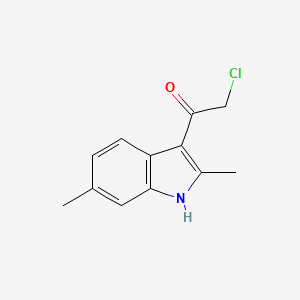
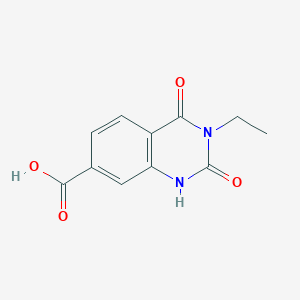
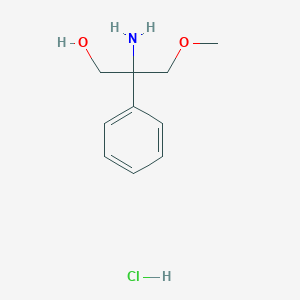
![5-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE](/img/structure/B2683316.png)
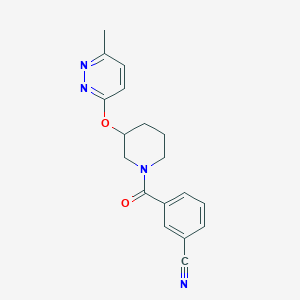
![N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2683319.png)
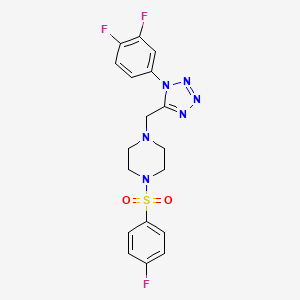
![Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylate](/img/structure/B2683321.png)
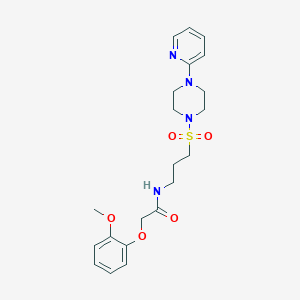
![N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2683326.png)
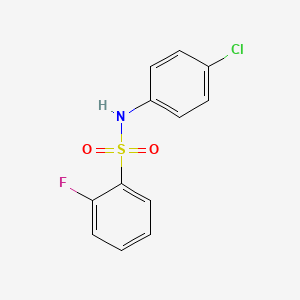
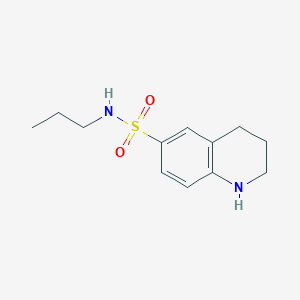
![2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2683329.png)
![N-(4-butylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2683330.png)
